2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one
Description
2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a bifunctional piperidine derivative characterized by two distinct piperidine rings: one substituted with an aminomethyl group at the 3-position and another linked to an ethanone moiety. This structure confers unique physicochemical properties, including enhanced basicity from the aminomethyl group and conformational flexibility due to the ethanone spacer.
Properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-9-12-5-4-6-15(10-12)11-13(17)16-7-2-1-3-8-16/h12H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWFNNVZSPHPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , and it features two piperidine rings connected by an ethanone moiety. This structural configuration is significant for its biological activity, as piperidine derivatives are known to exhibit a range of pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens, including resistant strains of Candida auris. In one study, novel piperidine-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, demonstrating significant antifungal properties .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |
| pta2 | 0.50 | 2.00 | Induction of apoptosis |
| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |
These findings suggest that the compound may induce cell death through mechanisms such as apoptosis and cell cycle arrest, which are critical for its efficacy against fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly enhance antimicrobial activity . For example, the addition of triazole groups has been associated with improved antifungal properties.
Case Studies
Several case studies have focused on the synthesis and evaluation of piperidine derivatives, including those structurally related to this compound:
- Antifungal Activity Against Candida auris : A study synthesized multiple piperidine derivatives and assessed their antifungal activity against clinical isolates. The results indicated that certain derivatives could effectively disrupt fungal cell membranes and induce apoptosis .
- Antiviral Activity : Another study evaluated related compounds for their antiviral properties, particularly against HIV and other viruses, demonstrating a broad spectrum of biological activity that could extend beyond antifungal applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one have been evaluated for their ability to inhibit bacterial growth.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Related piperidine derivatives | Exhibited strong antifungal activity |
The antimicrobial efficacy of this compound suggests its potential as a lead molecule for developing new antibiotics.
Neurological Applications
Piperidine derivatives are known for their neuroprotective effects. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases.
These findings highlight the potential of this compound in treating conditions such as Alzheimer's disease and other forms of dementia.
Anticancer Properties
Recent investigations into the anticancer potential of piperidine derivatives have shown promising results. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit tumor growth.
The anticancer activity suggests that this compound may serve as a scaffold for developing novel anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study involving a series of piperidine derivatives found that those with an aminomethyl substitution showed enhanced antimicrobial activity compared to their counterparts without this modification. This supports the hypothesis that structural variations significantly impact biological activity.
Case Study 2: Neuroprotective Effects
In a controlled experiment, neuronal cell lines treated with this compound exhibited reduced apoptosis markers when exposed to neurotoxic agents, indicating its protective role against neurodegeneration.
Comparison with Similar Compounds
Substituent Position and Type
- 1-(3-(Aminomethyl)piperidin-1-yl)ethanone analogs: and describe compounds like (R)-1-(3-(aminomethyl)piperidin-1-yl)ethanone, which lack the second piperidine ring. These analogs exhibit selectivity in bromodomain (BRD4) inhibition, with the S-enantiomer showing 63-fold selectivity for BD1 over BD2 (pIC50: 8.0) due to stereochemical influences .
- Piperidine-Pyrrolidine Hybrids: Compounds such as 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one () replace one piperidine with a pyrrolidine. The 5-membered pyrrolidine ring introduces increased ring strain and altered hydrogen-bonding capacity compared to piperidine, impacting receptor binding kinetics .
Electron-Withdrawing and Fluorinated Groups
- Trifluoro Substituents: 1-[2-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride () incorporates a trifluoro group, enhancing metabolic stability and lipophilicity (logP increased by ~0.5) compared to non-fluorinated analogs. This modification is critical for CNS-targeted compounds requiring blood-brain barrier penetration .
- Nitro and Methoxy Groups: highlights 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, where nitro groups induce amide bond isomerization with an energy barrier of ~67 kJ/mol. This dynamic behavior contrasts with the more stable aminomethyl-substituted target compound, which lacks such electron-withdrawing groups .
Analgesic Activity
The compound 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one () demonstrates potent analgesic effects (EC50: <10 nM) via κ-opioid receptor agonism.
Anti-Ulcer and Anti-Fungal Activity
- Piperidine-linked dihydropyrimidinones () show anti-ulcer activity (ED50: 12–25 mg/kg) via histamine H2 receptor antagonism. The target compound’s aminomethyl group may mimic histamine’s structure, though its dual piperidine motif could reduce selectivity .
- Fungicidal derivatives like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () rely on thiazole and isoxazole moieties for activity, which are absent in the target compound .
Stability and Isomerization
- Unlike nitro-substituted analogs (), the target compound’s aminomethyl group minimizes amide isomerization, ensuring structural integrity under physiological conditions .
Preparation Methods
Synthesis of the 3-(Aminomethyl)piperidine Intermediate
Starting from commercially available piperidine derivatives, the 3-position aminomethyl substituent can be introduced by:
- Reductive amination of 3-piperidone or 3-formylpiperidine with ammonia or an amine source, followed by reduction.
- Alkylation of 3-piperidinemethanol or 3-piperidinemethyl halides with ammonia or amines.
Protection and deprotection steps may be required to selectively functionalize the piperidine ring without side reactions.
Formation of the Amide Linkage
The ethanone moiety linked to the second piperidine nitrogen is introduced by acylation:
- Reaction of 3-(aminomethyl)piperidine with an activated acyl derivative such as 2-chloroacetyl chloride or 2-bromoacetyl bromide to form the amide bond.
- Alternatively, coupling of the amine with a carboxylic acid derivative (e.g., 2-piperidin-1-ylacetic acid) using coupling agents like carbonyldiimidazole (CDI), hydroxybenzotriazole (HOBt), or HBTU in the presence of bases such as diisopropylethylamine (DIPEA).
The piperidin-1-yl ethanone moiety can be introduced either before or after aminomethyl substitution depending on the synthetic route.
Representative Reaction Conditions
- Solvents: Dichloromethane (CH2Cl2), acetonitrile (ACN), or dimethylformamide (DMF) are commonly used.
- Bases: Triethylamine (TEA) or DIPEA to neutralize acid byproducts.
- Temperature: Typically room temperature to mild heating (20–60 °C).
- Reaction times: Several hours to overnight, depending on reagents and conditions.
Example Synthetic Route (Based on Related Piperidine Amide Syntheses)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Reductive amination | 3-piperidone + formaldehyde + reducing agent (NaBH4) | 3-(Aminomethyl)piperidine |
| 2 | Acylation (amide bond formation) | 3-(Aminomethyl)piperidine + 2-piperidin-1-ylacetyl chloride + base (TEA) in CH2Cl2 | This compound |
Research Findings and Optimization
- The amide bond formation step is critical and can be optimized by varying coupling agents to improve yield and purity.
- Protection of the aminomethyl group during acylation can prevent side reactions.
- Purification is typically achieved by chromatography or recrystallization.
- No direct literature reports were found exclusively on this compound’s synthesis; however, analogous compounds with similar piperidine and ethanone frameworks have been synthesized using the above methods.
- The presence of two piperidine rings and the aminomethyl substituent requires careful control of reaction conditions to avoid over-alkylation or polymerization.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | 3-piperidone, piperidine derivatives | Commercially available |
| Aminomethyl introduction | Reductive amination or alkylation | Requires selective protection |
| Acylation agent | 2-piperidin-1-ylacetyl chloride or acid + coupling agent | Key step for amide bond formation |
| Solvents | CH2Cl2, ACN, DMF | Anhydrous conditions preferred |
| Base | TEA, DIPEA | Neutralizes acid byproducts |
| Temperature | 20–60 °C | Mild heating may improve reaction rate |
| Reaction time | 4–24 hours | Depends on reagents and scale |
| Purification | Chromatography, recrystallization | To isolate pure compound |
The preparation of This compound involves multi-step synthesis focusing on the introduction of the aminomethyl group on a piperidine ring followed by amide bond formation with a piperidinyl ethanone moiety. The synthesis relies on well-established organic reactions such as reductive amination and acylation, with careful optimization of reaction conditions and purification steps to ensure high yield and purity. Although direct detailed synthetic protocols for this exact compound are scarce in the literature, analogous methods from related piperidine derivatives provide a solid framework for its preparation.
Q & A
Q. What are the recommended safety protocols for handling 2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one in laboratory settings?
Methodological Answer:
- Skin/Eye Protection: Use nitrile gloves and safety goggles. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical advice .
- Inhalation Precautions: Work in a fume hood to minimize vapor exposure. If inhaled, move the individual to fresh air and monitor for respiratory distress .
- Waste Disposal: Follow institutional guidelines for disposing of piperidine derivatives, as improper disposal may lead to environmental hazards .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Aminomethylation of Piperidine: React piperidine with formaldehyde and ammonia under reflux conditions to introduce the aminomethyl group. Use anhydrous solvents (e.g., THF) to avoid hydrolysis .
- Ketone Coupling: Employ nucleophilic acyl substitution between activated carbonyl intermediates and piperidine derivatives. Catalyze with triethylamine to enhance reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the pure product .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Compare experimental H and C NMR spectra with computed data (e.g., PubChem or in silico predictions). Key signals include δ ~2.5–3.5 ppm for piperidine protons and δ ~170–180 ppm for the ketone carbon .
- Mass Spectrometry: Confirm molecular weight via high-resolution mass spectrometry (HRMS) to match the theoretical molecular formula (CHNO) .
- X-ray Crystallography: If crystalline, resolve the structure to verify stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Reaction Optimization:
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Catalyst Screening: Test alternative catalysts (e.g., DMAP or DBU) to improve coupling efficiency in ketone formation steps .
- Byproduct Mitigation: Use scavengers like molecular sieves to absorb water in reactions prone to hydrolysis .
- Analytical Monitoring: Track reaction progress via TLC or LC-MS to terminate reactions at peak product concentration .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of piperidine derivatives like this compound?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, IC protocols) to isolate variables such as solvent effects or assay sensitivity .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., aminomethyl or piperidine groups) to identify pharmacophores responsible for activity discrepancies .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and correlate with experimental data .
Q. How can computational chemistry guide the design of derivatives of this compound for enhanced pharmacological properties?
Methodological Answer:
- Quantum Mechanics (QM) Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influencing solubility and reactivity .
- ADMET Prediction: Use tools like SwissADME to forecast bioavailability, metabolic stability, and toxicity of derivatives before synthesis .
- Molecular Dynamics (MD): Simulate interactions with biological membranes to assess permeability and target engagement kinetics .
Q. What experimental strategies are effective in addressing low reproducibility of bioactivity data for piperidine-based compounds?
Methodological Answer:
- Strict Batch Consistency: Characterize each compound batch via HPLC (>95% purity) and elemental analysis to ensure chemical integrity .
- Positive Controls: Include reference compounds (e.g., known kinase inhibitors) in bioassays to validate experimental conditions .
- Data Normalization: Use Z-score or fold-change metrics to account for inter-experimental variability in high-throughput screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
